Cas no 2248294-20-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate structure
2248294-20-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate
CAS番号:2248294-20-2
MF:C16H12N2O5
メガワット:312.276884078979
CID:5798341
PubChem ID:165718689

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6515424
    • 2248294-20-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate
    • インチ: 1S/C16H12N2O5/c1-2-22-12-8-5-9-17-13(12)16(21)23-18-14(19)10-6-3-4-7-11(10)15(18)20/h3-9H,2H2,1H3
    • InChIKey: LJEDKYAZFNMWIP-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C(=CC=CN=1)OCC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 312.07462149g/mol
  • どういたいしつりょう: 312.07462149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 85.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6515424-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate
2248294-20-2
1g
$0.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate (CAS: 2248294-20-2): Recent Advances and Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate (CAS: 2248294-20-2) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique isoindole and pyridine carboxylate scaffold, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate involves a multi-step process that includes the condensation of phthalic anhydride derivatives with 3-ethoxypyridine-2-carboxylic acid. Recent advancements in catalytic methods have improved the yield and purity of the compound, making it more accessible for preclinical studies. Researchers have also developed scalable synthetic routes to facilitate large-scale production, which is critical for further drug development.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs. Additionally, preliminary data indicate that it may also target specific kinases involved in cancer cell proliferation, opening new avenues for oncology research.

Pharmacokinetic studies have revealed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate has favorable absorption and distribution profiles, with moderate plasma protein binding and good tissue penetration. However, further optimization is needed to address its metabolic stability and elimination half-life. Researchers are currently exploring structural modifications to enhance its bioavailability and reduce potential off-target effects.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate represents a promising candidate for drug development, with its multifaceted biological activities and improved synthetic accessibility. Ongoing research aims to further characterize its therapeutic potential and optimize its pharmacological properties for clinical translation. Future studies should focus on detailed mechanistic investigations and preclinical safety evaluations to advance this compound toward clinical trials.

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